molecular formula C11H16N2O B8391918 5-Isopropylcarbonyl-4-isopropylpyrimidine

5-Isopropylcarbonyl-4-isopropylpyrimidine

Cat. No. B8391918
M. Wt: 192.26 g/mol
InChI Key: OYGUAGIABQUKTE-UHFFFAOYSA-N
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Patent
US06806230B1

Procedure details

11.5 g (60 mmol) of a 28% sodium methoxide solution was dissolved in 100 ml of methanol, and 5.6 g (54 mmol) of formamidine acetate was added, followed by stirring at room temperature for 15 minutes. Then, 11.5 g (54 mmol) of 4-ethoxymethylene-2,6-dimethyl-3,5-heptanedione was added under cooling with ice. The reaction mixture was further reacted at 50° C. for one hour. The solvent was distilled off under reduced pressure, and 200 ml of water was added, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and then dried over anhydrous magnesium sulfate. Ethyl acetate was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (developing solvent/n-hexane:ethyl acetate=4:1) to obtain 9.2 g (yield: 89%) of 5-isopropylcarbonyl-4-isopropylpyrimidine as slightly yellow liquid.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
4-ethoxymethylene-2,6-dimethyl-3,5-heptanedione
Quantity
11.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C(O)(=O)C.[CH:8]([NH2:10])=[NH:9].C(O[CH:14]=[C:15]([C:21](=O)[CH:22]([CH3:24])[CH3:23])[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])C>CO>[CH:17]([C:16]([C:15]1[C:21]([CH:22]([CH3:24])[CH3:23])=[N:9][CH:8]=[N:10][CH:14]=1)=[O:20])([CH3:19])[CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
4-ethoxymethylene-2,6-dimethyl-3,5-heptanedione
Quantity
11.5 g
Type
reactant
Smiles
C(C)OC=C(C(C(C)C)=O)C(C(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
The reaction mixture was further reacted at 50° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and 200 ml of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (developing solvent/n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C(=O)C=1C(=NC=NC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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